molecular formula C17H14N4OS2 B3438502 N-1,3-benzothiazol-2-yl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide

N-1,3-benzothiazol-2-yl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide

Cat. No. B3438502
M. Wt: 354.5 g/mol
InChI Key: SQTBTTLIBZSGGU-UHFFFAOYSA-N
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Description

“N-1,3-benzothiazol-2-yl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide” is a compound that falls under the category of benzothiazole derivatives . Benzothiazole derivatives are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of similar compounds has been carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as a solvent . The synthesized compounds were characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is significant in determining their biological outcomes. The thiazole ring in these compounds contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .


Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives are influenced by the substituents at position-2 and -4. These substituents may not only alter the orientation types but also shield the nucleophilicity of nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by the substituents on the thiazole ring. For instance, the boiling point, basicity, water solubility, and resistance to reactivity with electrophiles are some of the physico-chemical properties that resemble pyridine and pyrimidine .

Mechanism of Action

The mechanism of action of benzothiazole derivatives is often related to their structure. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Safety and Hazards

While specific safety and hazard data for “N-1,3-benzothiazol-2-yl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide” is not available, it’s important to note that benzothiazole derivatives can be toxic and may cause skin sensitization .

Future Directions

The future directions in the research of benzothiazole derivatives are likely to focus on the design and structure-activity relationship of bioactive molecules . The development of new benzothiazole derivatives with improved biological activities is a promising area of research .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c1-10-6-7-11-13(8-10)20-16(18-11)23-9-15(22)21-17-19-12-4-2-3-5-14(12)24-17/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTBTTLIBZSGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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